molecular formula C20H18O6 B1664598 3-Hydroxyterphenyllin CAS No. 66163-76-6

3-Hydroxyterphenyllin

Cat. No. B1664598
CAS RN: 66163-76-6
M. Wt: 354.4 g/mol
InChI Key: YLSPFNUVVOKJDF-UHFFFAOYSA-N
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Description

3-Hydroxyterphenyllin is a metabolite of Aspergillus candidus . It has been found to suppress proliferation and cause cytotoxicity against A2780/CP70 and OVCAR-3 cells . It also induces S phase arrest and apoptosis .


Molecular Structure Analysis

The molecular structure of 3-Hydroxyterphenyllin is represented by the formula C20H18O6 . The SMILES representation is OC1=CC=C(C2=CC(OC)=C(C3=CC=C(C(O)=C3)O)C(O)=C2OC)C=C1 .

Scientific Research Applications

Anticancer Potential in Ovarian Cancer

3-Hydroxyterphenyllin, a secondary metabolite of Aspergillus fungi, has shown significant potential in cancer research, particularly against ovarian cancer. Studies have demonstrated that 3-Hydroxyterphenyllin exhibits a potent growth inhibitory effect on human ovarian cancer cells such as OVCAR-3 and A2780/CP70. It induces S phase cellular arrest by modulating the expression of various cell cycle-related proteins, suggesting its potential as a therapeutic agent in combating ovarian cancer cell growth (Chen, 2018). Another study corroborates these findings, highlighting its ability to induce apoptosis and S phase arrest in human ovarian carcinoma cells through mechanisms involving DNA damage and activation of apoptotic pathways (Wang et al., 2017).

Exploration of New Metabolites from Aspergillus

Research into Aspergillus fungi has led to the discovery of new metabolites, including various prenylated polyhydroxy-p-terphenyl metabolites. These compounds, such as 3-Hydroxyterphenyllin, have been evaluated for cytotoxicity against different cell lines, revealing moderate activities and expanding the understanding of the chemical diversity and potential biological activities of these metabolites (Cai et al., 2011).

Chemical Structure and Synthesis Studies

The chemical structure of 3-Hydroxyterphenyllin was elucidated in early studies, which provided foundational knowledge for subsequent research. By analyzing the nuclear magnetic resonance spectroscopy of the compound and its derivatives, researchers have been able to understand its structure and properties, paving the way for further exploration of its biological activities (Kurobane et al., 1979).

properties

IUPAC Name

4-[2-hydroxy-4-(4-hydroxyphenyl)-3,6-dimethoxyphenyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-25-17-10-14(11-3-6-13(21)7-4-11)20(26-2)19(24)18(17)12-5-8-15(22)16(23)9-12/h3-10,21-24H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSPFNUVVOKJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C2=CC=C(C=C2)O)OC)O)C3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70216353
Record name 3-Hydroxyterphenyllin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxyterphenyllin

CAS RN

66163-76-6
Record name 3-Hydroxyterphenyllin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66163-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyterphenyllin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxyterphenyllin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299113
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Record name 3-Hydroxyterphenyllin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYTERPHENYLLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEZ2NX1645
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
124
Citations
Y Wang, C Compton, GO Rankin… - International …, 2017 - spandidos-publications.com
… In the present study, we evaluated 3-Hydroxyterphenyllin (3-HT) as a potential anticancer agent using the human ovarian cancer cells A2780/CP70 and OVCAR-3, and normal human …
Number of citations: 23 www.spandidos-publications.com
I Kurobane, LEOC VINING, AG MCINNES… - The Journal of …, 1979 - jstage.jst.go.jp
… isolated from cultures of Aspergillus candidus LINK is shown to be 3-hydroxyterphenyllin. … We report here the isolation of a new terphenyl metabolite, 3-hydroxyterphenyllin (3) from A. …
Number of citations: 43 www.jstage.jst.go.jp
ZK Guo, T Yan, Y Guo, YC Song, RH Jiao… - Journal of Natural …, 2012 - ACS Publications
Six new p-terphenyl derivatives, named 4″-deoxy-3-hydroxyterphenyllin (1), 4″-deoxy-5′-desmethyl-terphenyllin (2), 5′-desmethylterphenyllin (3), 4″-deoxycandidusin A (4), 4,5-…
Number of citations: 61 pubs.acs.org
S Kaewin, K Changsorn, T Sungkaworn… - Molecules, 2022 - mdpi.com
Diabetic nephropathy (DN) is a leading cause of end-stage renal disease. An elevated fatty acid plasma concentration leads to podocyte injury and DN progression. This study aimed to …
Number of citations: 3 www.mdpi.com
S Cai, S Sun, H Zhou, X Kong, T Zhu… - Journal of natural …, 2011 - ACS Publications
… A−C (1−3) and prenylcandidusins A−C (5−7), and one new polyhydroxy-p-terphenyl with a simple tricyclic C-18 skeleton, named 4′′-dehydro-3-hydroxyterphenyllin (4), were …
Number of citations: 74 pubs.acs.org
JK Liu - Chemical Reviews, 2006 - ACS Publications
… No such activity was found for terphenyllin (106), 3-hydroxyterphenyllin (107), 3,3‘ ‘-dihydroxyterphenyllin (108), and 4‘ ‘-deoxyterphenyllin (109). …
Number of citations: 374 pubs.acs.org
GC Yen, YC Chang, F Sheu… - Journal of Agricultural and …, 2001 - ACS Publications
… Three major compounds were isolated and identified as 3,3‘ ‘-dihydroxyterphenyllin, 3-hydroxyterphenyllin, and candidusin B. In the linoleic acid peroxidation system, the inhibition of …
Number of citations: 68 pubs.acs.org
EV Ivanets, AN Yurchenko, OF Smetanina, AB Rasin… - Marine Drugs, 2018 - mdpi.com
… (1–4) and the known p-terphenyl derivative 3″-hydroxyterphenyllin (5) were isolated from the … structure of 3-hydroxyterphenyllin. Therefore, 5 should be named 3″-hydroxyterphenyllin. …
Number of citations: 44 www.mdpi.com
YC Chen - Cancer Research, 2018 - AACR
… 3-Hydroxyterphenyllin is a secondary metabolite of Aspergillus fungi. In this study, we evaluated 3-hydroxyterphenyllin as a … used to confirm that 3-hydroxyterphenyllin exhibited a potent …
Number of citations: 0 aacrjournals.org
GC Yen, YC Chang, JP Chen - Journal of food science, 2002 - Wiley Online Library
… 3-Hydroxyterphenyllin, a new metabolite of Aspergillus candidus, structure elucidation by 1H and 13C nuclear magnetic resonance spectroscopy. J Antibiotics 32(6):559-563. Marchelli …
Number of citations: 15 ift.onlinelibrary.wiley.com

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